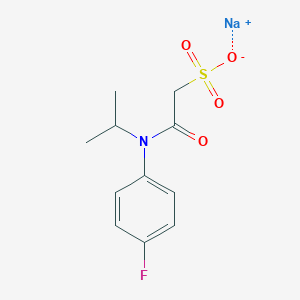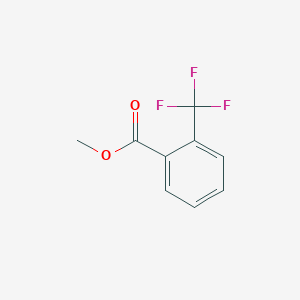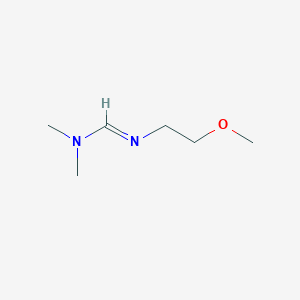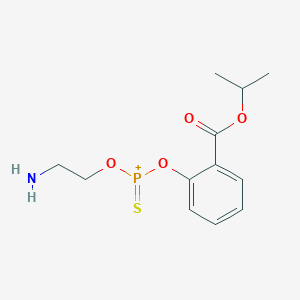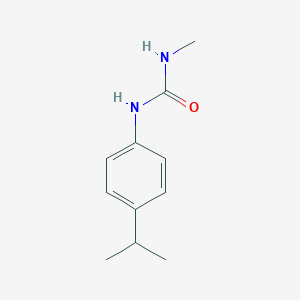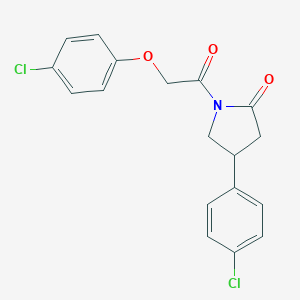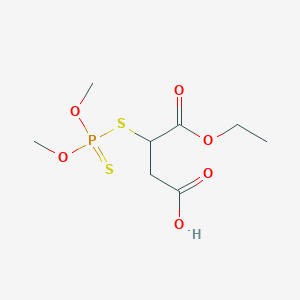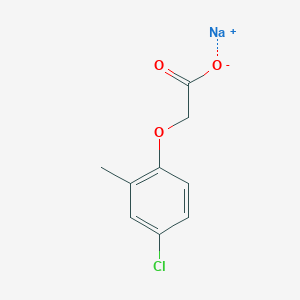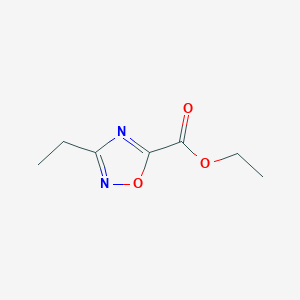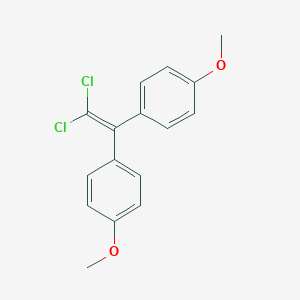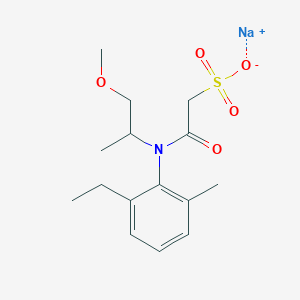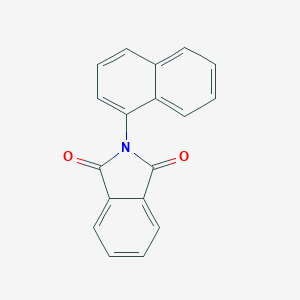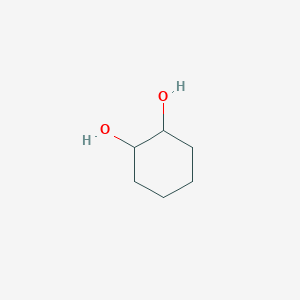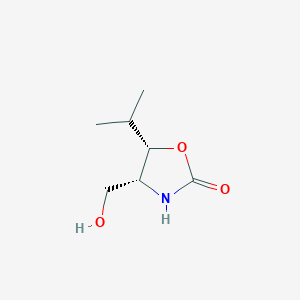
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one, commonly known as Pivoxil, is a chemical compound that belongs to the oxazolidinone class of antibiotics. Pivoxil is a prodrug that is converted into the active form, linezolid, in the body. Linezolid is a synthetic antibiotic that is effective against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Mecanismo De Acción
Pivoxil is a prodrug that is converted into the active form, linezolid, in the body. Linezolid works by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the formation of the peptide bond. This ultimately leads to the inhibition of bacterial growth.
Efectos Bioquímicos Y Fisiológicos
Pivoxil has been shown to have minimal toxicity in animal studies. It is rapidly and extensively metabolized in the body, with the majority of the drug being excreted in the urine. Pivoxil has also been shown to have good oral bioavailability, making it an attractive candidate for oral administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pivoxil in lab experiments is its broad-spectrum antibacterial activity. It is effective against a wide range of gram-positive bacteria, making it a useful tool for studying bacterial infections. However, one limitation of using Pivoxil is its prodrug nature. The active form, linezolid, is not present in the drug itself, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Pivoxil. One area of research is the development of new formulations of the drug that may improve its efficacy or reduce its toxicity. Another area of research is the investigation of Pivoxil's potential use in combination therapy with other antibiotics. Additionally, the study of Pivoxil's mechanisms of action and resistance may lead to the development of new antibiotics with improved efficacy and reduced toxicity. Finally, the investigation of Pivoxil's potential use in veterinary medicine may lead to new treatments for bacterial infections in animals.
Métodos De Síntesis
Pivoxil is synthesized by reacting 2-methyl-2-nitrosopropane with ethyl chloroformate to form the intermediate ethyl (2-methyl-2-nitrosopropanoyl) carbamate. The intermediate is then reacted with (R)-glycidol to form the final product, Pivoxil.
Aplicaciones Científicas De Investigación
Pivoxil has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive bacteria, including (4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one and VRE. Pivoxil has also been studied for its potential use in treating bacterial infections in animals. In addition, Pivoxil has been investigated for its potential use in combination therapy with other antibiotics to increase their effectiveness.
Propiedades
Número CAS |
125414-63-3 |
|---|---|
Nombre del producto |
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6+/m1/s1 |
Clave InChI |
JEWAVIAAMJCPAG-RITPCOANSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@H](NC(=O)O1)CO |
SMILES |
CC(C)C1C(NC(=O)O1)CO |
SMILES canónico |
CC(C)C1C(NC(=O)O1)CO |
Sinónimos |
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R,5S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



